Macaridine

Description

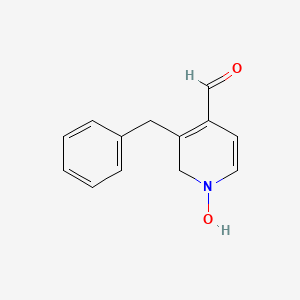

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-10-12-6-7-14(16)9-13(12)8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSAQLJHWJOCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405914-36-5 | |

| Record name | Macaridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405914365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACARIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43Q2OVD5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Macaridine and its Structural Revision to Macapyrrolin C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure and properties of the natural product initially identified as macaridine, a compound isolated from Lepidium meyenii (Maca). Crucially, this document details the significant structural revision of this compound to macapyrrolin C, a critical update in the field of natural product chemistry. This guide synthesizes the historical context, the evidence-based structural reassignment, and the known physicochemical and biological properties of these compounds. It is intended to serve as a foundational resource for researchers engaged in natural product synthesis, pharmacology, and drug discovery.

Introduction: The Shifting Identity of a Maca Alkaloid

Lepidium meyenii, commonly known as Maca, is a plant native to the high Andes of Peru and has been traditionally consumed for its purported medicinal properties, including enhancing fertility and energy.[1] Phytochemical investigations into Maca have revealed a diverse array of secondary metabolites, including a class of unique alkaloids.[2]

In 2002, a novel benzylated 1,2-dihydro-N-hydroxypyridine derivative was isolated and named this compound.[3] For nearly two decades, this structure was accepted in the scientific literature. However, in 2021, a rigorous reinvestigation using advanced analytical techniques led to a structural revision.[4][5] The compound previously identified as this compound was, in fact, macapyrrolin C. This guide will address both the historical and the revised structures to provide a complete and accurate scientific record.

Chemical Structure and Properties

The structural reassignment of this compound to macapyrrolin C represents a significant clarification in the chemical profile of Maca alkaloids. This section will present the details of both the historical and the revised structures.

The Historical Structure: "this compound"

The initially proposed structure of this compound was 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde.[6] This structure was characterized as a dihydropyridine (B1217469) derivative.[6][7]

The Revised Structure: Macapyrrolin C

Subsequent and more definitive analysis has shown that the compound is actually macapyrrolin C, a pyrrole (B145914) alkaloid.[4][5] This revision was based on extensive spectroscopic and computational analysis.

A visual comparison of the two structures is presented below:

Caption: Historically proposed structure of "this compound" versus the revised structure of Macapyrrolin C.

Physicochemical Properties

Quantitative data for the originally proposed "this compound" structure are available from various chemical databases. The properties of the revised macapyrrolin C are still being fully characterized in the literature.

| Property | "this compound" (Proposed Structure) | Macapyrrolin C (Revised Structure) | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ | [6] |

| Molecular Weight | 215.25 g/mol | 215.25 g/mol | [6] |

| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | Not formally established in all databases | [6] |

| CAS Number | 405914-36-5 | 405914-36-5 (Note: This may still be linked to the old structure in some databases) | [6] |

| Predicted XlogP | 1.4 | Data not readily available | [8] |

| Hydrogen Bond Donor Count | 1 | Data not readily available | [6] |

| Hydrogen Bond Acceptor Count | 3 | Data not readily available | [6] |

| Rotatable Bond Count | 2 | Data not readily available | [6] |

Experimental Protocols

The structural revision of this compound was a result of meticulous experimental work. This section outlines the key methodologies employed.

Isolation and Purification of Macapyrrolin C

The isolation of pyrrole alkaloids, including macapyrrolins, from Lepidium meyenii typically involves the following workflow:

Caption: General workflow for the isolation and purification of Macapyrrolin C from Maca roots.

A detailed protocol would involve:

-

Extraction: Dried and powdered Maca roots are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with n-hexane to separate compounds based on polarity.

-

Chromatography: The aqueous fraction, containing the alkaloids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC to yield pure macapyrrolin C.

Structural Elucidation and Revision

The definitive structure of macapyrrolin C was established using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial in determining the connectivity of atoms. The comparison of experimental NMR data with that reported for the original "this compound" structure revealed significant inconsistencies.[4][5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provided the exact mass of the molecule, confirming its molecular formula as C₁₃H₁₃NO₂.[4]

-

Density Functional Theory (DFT) Calculations: Quantum mechanical calculations of NMR chemical shifts for both the originally proposed "this compound" structure and the revised macapyrrolin C structure were performed. The calculated NMR data for macapyrrolin C showed a much better correlation with the experimental data, providing strong evidence for the structural revision.[4][5]

The logical workflow for the structural revision is as follows:

Caption: Logical workflow for the structural revision of "this compound" to Macapyrrolin C.

Biological and Pharmacological Properties

The biological activities of specific Maca alkaloids are an area of active research. While much of the existing literature pertains to crude extracts of Maca, some studies have begun to investigate the effects of isolated compounds.

Known Biological Activities

-

Anti-inflammatory Effects: A study on the ethanolic extract of Maca and its fractions demonstrated that the compound macapyrrolin A exhibited inhibitory effects on superoxide (B77818) anion and elastase in human neutrophils, suggesting anti-inflammatory potential.[8]

-

Cytotoxicity: Preliminary studies have determined the cytotoxicity of some pyrrole alkaloids from Maca in specific cell lines.[6] However, detailed data for macapyrrolin C is not yet widely available.

-

Neuroprotective Effects: While not specific to macapyrrolin C, various extracts and compounds from Maca have shown neuroprotective properties in preclinical models.[9] Further research is needed to determine the contribution of macapyrrolin C to these effects.

Signaling Pathways

Currently, there is limited information available on the specific signaling pathways modulated by purified macapyrrolin C. Research on Maca extracts has suggested involvement in various pathways, but direct evidence for macapyrrolin C is lacking. As an example of a relevant pathway in inflammation that could be investigated for macapyrrolin C, a simplified NF-κB signaling pathway is presented below.

Caption: Hypothetical inhibitory effect of Macapyrrolin C on the NF-κB signaling pathway.

Conclusion and Future Directions

The structural revision of this compound to macapyrrolin C underscores the importance of continuous verification and the application of advanced analytical methods in natural product research. This guide provides a consolidated resource on the current understanding of this Maca alkaloid.

Future research should focus on:

-

The total synthesis of macapyrrolin C to confirm its structure and provide a source for further biological evaluation.

-

In-depth investigation of the pharmacological activities of purified macapyrrolin C, including its anti-inflammatory, neuroprotective, and other potential therapeutic effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by macapyrrolin C.

This foundational knowledge will be instrumental for scientists and professionals in the development of new therapeutic agents derived from this fascinating natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. In silico profiling for secondary metabolites from Lepidium meyenii (maca) by the pharmacophore and ligand-shape-based joint approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lepidiumperuvianum.org [lepidiumperuvianum.org]

- 7. Decoding Multiple Biofunctions of Maca on Its Anti-allergic, Anti-inflammatory, Anti-thrombotic, and Pro-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]

- 9. Enhancement of the bioactive compounds and biological activities of maca (Lepidium meyenii) via solid-state fermentation with Rhizopus oligosporus - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Discovery, Isolation, and Structural Revision of Macaridine to Macapyrrolin C from Lepidium meyenii

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lepidium meyenii (Maca) is a Peruvian plant renowned for its traditional use in enhancing fertility and vitality. Its unique chemical composition has been a subject of scientific investigation for decades. Among the various compounds isolated from Maca, one particular alkaloid has a noteworthy history of discovery and structural revision. Initially identified as macaridine, a novel N-hydroxypyridine derivative, its structure was later revised to macapyrrolin C, a pyrrole (B145914) alkaloid. This technical guide provides an in-depth overview of the initial discovery and isolation of the compound then known as this compound, and the subsequent research that led to its structural reassignment as macapyrrolin C. Detailed experimental protocols for the extraction, isolation, and structural elucidation are provided, along with a summary of the key quantitative data that informed both the original and revised structures. This document serves as a comprehensive resource for researchers interested in the natural products chemistry of Maca and the analytical methodologies employed in the structural determination of complex organic molecules.

Introduction

Lepidium meyenii Walp. (Brassicaceae), commonly known as Maca, is a plant native to the high Andean mountains of Peru. For centuries, its hypocotyls have been used as a food source and in traditional medicine for a variety of purported health benefits, including increased energy, stamina, and fertility[1]. The scientific community has taken a keen interest in elucidating the bioactive constituents of Maca to understand the pharmacological basis for its traditional uses.

In the early 2000s, a novel N-hydroxypyridine derivative, named this compound, was reported as a unique constituent of Maca[2]. This discovery added to the growing list of nitrogen-containing compounds identified in the plant, such as macamides and alkaloids. However, in 2021, a rigorous reinvestigation of the chemical profile of L. meyenii led to a structural revision of the compound known as this compound[3][4]. Through advanced spectroscopic and computational techniques, its structure was unequivocally reassigned as macapyrrolin C, a pyrrole alkaloid[3][4].

This whitepaper will first detail the historical context of the discovery and isolation of the compound originally designated as this compound. It will then present the evidence and methodologies that led to its structural revision to macapyrrolin C. This guide is intended to provide a thorough understanding of the scientific journey involved in the characterization of this unique natural product, highlighting the importance of continuous analytical rigor in the field of phytochemistry.

The Original Postulate: The Discovery of "this compound"

The initial isolation of the compound later named this compound was part of broader investigations into the chemical constituents of Lepidium meyenii. Early studies focused on the lipidic and alkaloidal fractions of the plant, leading to the identification of various macamides and other nitrogenous compounds[2][5].

Initial Isolation and Characterization

The first report on the isolation of what was believed to be this compound described it as a benzylated derivative of 1,2-dihydro-N-hydroxypyridine[6]. The structure was primarily elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[5][6].

Table 1: Physicochemical and Spectroscopic Data for the Initially Proposed "this compound" Structure [7]

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde |

The Structural Revision: Identification of Macapyrrolin C

The revised structure was identified as macapyrrolin C, a pyrrole alkaloid. This revision was based on a comprehensive comparison of the NMR data of the isolated compound with that of a synthesized standard of macapyrrolin C, as well as density functional theory (DFT) calculations of the NMR chemical shifts[3][4].

Table 2: Comparison of ¹H and ¹³C NMR Spectroscopic Data for the Isolated Compound and Synthetic Macapyrrolin C [8]

| Position | ¹H NMR (CDCl₃) - Isolated | ¹³C NMR (CDCl₃) - Isolated | ¹H NMR (CDCl₃) - Synthetic | ¹³C NMR (CDCl₃) - Synthetic |

| 2 | 6.65 (d, J=2.9 Hz) | 118.5 | 6.65 (d, J=2.9 Hz) | 118.5 |

| 3 | - | 123.8 | - | 123.8 |

| 4 | 6.09 (d, J=2.9 Hz) | 108.2 | 6.09 (d, J=2.9 Hz) | 108.2 |

| 5 | - | 129.5 | - | 129.5 |

| 1' | 5.01 (s) | 50.1 | 5.01 (s) | 50.1 |

| 2'/6' | 7.30-7.40 (m) | 128.9 | 7.30-7.40 (m) | 128.9 |

| 3'/5' | 7.30-7.40 (m) | 127.8 | 7.30-7.40 (m) | 127.8 |

| 4' | 7.30-7.40 (m) | 128.0 | 7.30-7.40 (m) | 128.0 |

Experimental Protocols

This section provides a detailed methodology for the extraction and isolation of macapyrrolin C from Lepidium meyenii, based on the protocols described in the literature[3][9].

General Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of macapyrrolin C.

References

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. New alkamides from maca (Lepidium meyenii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C13H13NO2 | CID 636583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Macaridine in Maca (Lepidium meyenii): A Pathway in Flux

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of nitrogen-containing bioactive compounds in Maca (Lepidium meyenii) has led to significant interest in a molecule historically known as macaridine. However, recent advancements in analytical chemistry have resulted in a pivotal structural revision, renaming this pyrrole (B145914) alkaloid to macapyrrolin C . This guide addresses the current understanding of the biosynthesis of this compound, a field that is still in its nascent stages. Due to the limited direct research on the biosynthetic pathway of macapyrrolin C, this document will also provide an in-depth analysis of the well-characterized biosynthesis of macamides , a related and significant class of bioactive compounds in Maca. Understanding the formation of macamides offers valuable insights into the metabolic potential of this unique plant and may provide a foundation for future research into the biosynthesis of macapyrrolin C and other alkaloids.

The Shifting Identity of this compound: From Postulated Structure to Macapyrrolin C

Initial investigations into the chemical constituents of Maca led to the isolation and proposed structure of a compound named this compound. For years, this structure was accepted and cited in scientific literature. However, a 2021 study employing a multidisciplinary approach, including NMR and HRMS-based structure elucidation, quantum mechanical calculation of NMR chemical shifts, and UPLC-MS/MS feature-based molecular networking, conclusively revised the structure of "this compound" to macapyrrolin C.[1][2] This fundamental change in our understanding of its chemical identity means that the biosynthetic pathway originally postulated for this compound is no longer valid. As of the current body of scientific literature, the precise biosynthetic pathway for macapyrrolin C, including its precursors and the enzymes catalyzing its formation, has not been elucidated.

Macamide Biosynthesis: A Well-Characterized Pathway in Maca

In contrast to the ambiguity surrounding macapyrrolin C, the biosynthesis of macamides is a subject of considerable research. Macamides are N-benzylalkamides of fatty acids, and their formation is intrinsically linked to the post-harvest drying process of Maca hypocotyls.[3] Freshly harvested Maca contains negligible amounts of macamides; their synthesis is a result of enzymatic and chemical reactions that occur as the plant material dries.[4]

The biosynthesis of macamides can be broadly divided into two key precursor streams: the generation of benzylamine (B48309) and its derivatives, and the liberation of free fatty acids.

Generation of Benzylamine from Glucosinolates

The primary source of the benzylamine moiety in macamides is the enzymatic hydrolysis of glucosinolates.[3] Maca is rich in aromatic glucosinolates, with benzyl (B1604629) glucosinolate (glucotropaeolin) and m-methoxybenzyl glucosinolate being the most abundant.[5]

The process is as follows:

-

Cellular Disruption: The drying process leads to the breakdown of cellular compartments, bringing glucosinolates into contact with the enzyme myrosinase.

-

Myrosinase-Catalyzed Hydrolysis: Myrosinase hydrolyzes the glucosinolates, cleaving the glucose moiety and leading to the formation of unstable aglycones.

-

Rearrangement to Isothiocyanates: These aglycones spontaneously rearrange to form isothiocyanates (e.g., benzyl isothiocyanate).

-

Conversion to Benzylamines: The isothiocyanates are then converted to their corresponding primary amines, such as benzylamine and m-methoxybenzylamine.[4]

Liberation of Free Fatty Acids

The second essential precursor for macamide synthesis is a pool of free fatty acids. These are released from cellular lipids through the action of lipases, which are also activated during the post-harvest drying process.[4] The diversity of fatty acids in Maca contributes to the variety of macamides found.

Amide Formation

The final step in macamide biosynthesis is the condensation of a benzylamine with a free fatty acid to form an amide bond. This reaction is thought to be enzyme-catalyzed, although the specific amidase or synthase responsible has not yet been definitively identified in Maca.[3]

Quantitative Data on Maca Metabolites

The concentrations of key metabolites involved in macamide biosynthesis are influenced by various factors, including the ecotype of Maca, cultivation conditions, and post-harvest processing.

| Metabolite Class | Compound | Concentration Range | Plant Part/Condition | Reference |

| Alkaloids | Total Alkaloids | 418 - 554 ppm (mg/kg) | Raw Maca Powder | [1][6] |

| Imidazole Alkaloids | 323 - 470 ppm (mg/kg) | Raw Maca Powder | [1][6] | |

| Glucosinolates | Total Glucosinolates | ~25.66 µmol/g | Not Specified | [3] |

| Benzyl Glucosinolate | ~16.94 µmol/g | Not Specified | [3] | |

| p-Methoxybenzyl Glucosinolate | ~6.38 µmol/g | Not Specified | [3] | |

| Macamides | Total Macamides | 69 - 2738 µg/g | Commercial Maca Products | [4] |

| Total Macamides | 269.10 - 1845.75 µg/g | Naturally Air-Dried Maca | [4][7] |

Experimental Protocols

The elucidation of the macamide biosynthetic pathway and the quantification of the involved metabolites have been made possible through a variety of experimental techniques.

Extraction of Macamides and Glucosinolates

-

Objective: To extract small molecules, including macamides and glucosinolates, from Maca powder for subsequent analysis.

-

Protocol:

-

Weigh approximately 100 mg of dried and powdered Maca into a centrifuge tube.

-

Add 10 mL of 75% methanol (B129727) (v/v).

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 9000 rpm for 5 minutes.

-

Collect the supernatant for analysis.[6]

-

UPLC-MS/MS Analysis for Quantification

-

Objective: To separate, identify, and quantify specific alkaloids, macamides, and glucosinolates.

-

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in positive mode for these compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

-

¹H qNMR for Total Macamide Quantification

-

Objective: To determine the total amount of macamides in a sample using quantitative Nuclear Magnetic Resonance spectroscopy.

-

Methodology:

-

A known amount of an internal standard is added to the Maca extract.

-

The ¹H NMR spectrum is acquired.

-

The integral of a characteristic signal for macamides (e.g., the benzylic protons) is compared to the integral of a signal from the internal standard.

-

This ratio is used to calculate the total macamide concentration.[7]

-

Visualizing the Macamide Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of macamides in Maca.

Future Research Directions for this compound (Macapyrrolin C) Biosynthesis

The revision of this compound's structure to macapyrrolin C opens up a new frontier in Maca research. To elucidate its biosynthetic pathway, future studies should focus on:

-

Precursor Feeding Studies: Isotopic labeling of potential precursor molecules (e.g., amino acids, small organic acids) and tracing their incorporation into macapyrrolin C.

-

Transcriptome and Proteome Analysis: Identifying candidate genes and enzymes that are co-expressed with the accumulation of macapyrrolin C.

-

Enzyme Assays: In vitro characterization of candidate enzymes to confirm their catalytic activity in the proposed biosynthetic steps.

-

Genetic Approaches: Using techniques like gene silencing or overexpression in Maca or a heterologous system to validate the function of biosynthetic genes.

Understanding the biosynthesis of macapyrrolin C and other alkaloids in Maca will not only enhance our fundamental knowledge of plant biochemistry but also provide tools for the metabolic engineering of this valuable medicinal and nutritional plant.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Enigmatic Macaridine: A Technical Guide to its Chemistry, Biosynthesis, and Analysis in Lepidium meyenii

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of macaridine, a pyrrole (B145914) alkaloid, and its related compounds, exclusively found in Maca (Lepidium meyenii). It addresses the recent structural revision of the compound historically known as 'this compound' to macapyrrolin C. This document delves into the current understanding of the natural sources, biosynthesis, and analytical methodologies for these unique alkaloids. While no natural sources of this compound (macapyrrolin C) other than Maca have been identified, this guide explores the putative biosynthetic pathways, offering insights for future research into alternative sourcing or synthetic biology applications. Detailed experimental protocols for the extraction and quantification of these compounds are provided, alongside quantitative data on their prevalence in Maca.

Introduction: The Shifting Identity of this compound

For years, this compound was cited as a key bioactive alkaloid in Lepidium meyenii (Maca). However, recent advanced spectroscopic and computational analysis has led to a significant structural revision. The compound previously identified as this compound is, in fact, macapyrrolin C , a pyrrole alkaloid.[1][2] This discovery has reshaped our understanding of the alkaloidal profile of Maca and underscores the importance of rigorous structural elucidation in natural products research.

To date, macapyrrolin C and a related class of imidazole (B134444) alkaloids known as lepidilines are considered to be unique to Lepidium meyenii.[3] Despite investigations into other plants of the Brassicaceae family, which share common precursors like glucosinolates, these specific alkaloidal structures have not been reported elsewhere. This exclusivity makes Maca a singular source of these compounds and a focal point for understanding their biosynthesis and potential pharmacological activities.

Quantitative Analysis of Maca-Specific Alkaloids

The concentration of macapyrrolins and lepidilines in Maca raw powder can vary. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TQD-MS/MS) method has been developed for the simultaneous quantification of these and other alkaloids in Maca-containing products.[4][5] The data presented below summarizes the typical concentration ranges found in Maca raw powder.

| Alkaloid Class | Compound | Concentration Range (mg/kg or ppm) in Maca Raw Powder |

| Pyrrole Alkaloids | Macapyrrolin C | Quantified, but specific range not detailed in cited results; included in total alkaloid content. |

| Macapyrrolin A & G | < 5% of total alkaloid content | |

| Imidazole Alkaloids | Total Lepidilines | 323 - 470 |

| β-Carboline Alkaloids | Total β-Carbolines | 20 - 30 |

| Total Alkaloids | 418 - 554 |

Data sourced from a UPLC-TQD-MS/MS validation study.[2][4][5]

Putative Biosynthetic Pathways

While the complete biosynthetic pathways of macapyrrolin C and lepidilines in Lepidium meyenii have not been fully elucidated through isotopic labeling studies, hypothetical pathways can be proposed based on known precursors in Maca and general principles of alkaloid biosynthesis. A key precursor is believed to be benzyl (B1604629) isothiocyanate, which is derived from the hydrolysis of glucotropaeolin (B1208891) (benzyl glucosinolate), a glucosinolate found in high concentrations in Maca.[6][7]

Proposed Biosynthesis of Macapyrrolin C

The biosynthesis of the pyrrole ring in plants is complex and can occur through several pathways. A plausible hypothesis for macapyrrolin C involves the condensation of a benzylamine (B48309) derivative with a dicarbonyl compound, which could be derived from amino acid or carbohydrate metabolism.

References

- 1. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lepidiumperuvianum.org [lepidiumperuvianum.org]

- 4. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Progress on the Chemical Constituents Derived from Glucosinolates in Maca (Lepidium meyenii) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Evolving Landscape of Maca's Bioactive Compounds: A Technical Guide to Macamide Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

For years, the scientific community has investigated the therapeutic potential of Lepidium meyenii, commonly known as Maca. A significant focus of this research has been on its unique alkaloidal constituents. Historically, a key compound of interest was identified as macaridine. However, recent advancements in analytical techniques have led to a pivotal revision of its structure, now correctly identified as macapyrrolin C.[1][2] This reclassification has shifted the research landscape, with a significant portion of current studies now centered on a different class of bioactive compounds found in Maca: the macamides .

This technical guide provides an in-depth overview of the identification, synthesis, and biological evaluation of macamide analogues and derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of these promising natural products.

Macamides: A Promising Class of Bioactive Lipids

Macamides are a series of N-benzylamides of long-chain fatty acids, unique to the Maca plant.[3] Their structural similarity to the endocannabinoid anandamide (B1667382) has prompted extensive investigation into their pharmacological activities, particularly their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Synthesis of Macamide Analogues

The synthesis of various macamide analogues has been achieved primarily through the carbodiimide condensation method (CCM) . This method allows for the efficient coupling of a fatty acid with a substituted benzylamine (B48309) to form the characteristic amide bond of macamides.

Experimental Protocol: Carbodiimide Condensation Method for Macamide Synthesis

This protocol describes the general synthesis of N-benzyl-hexadecanamide (NBH), a representative macamide.

Materials:

-

Palmitic acid

-

N-Benzhydrylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve palmitic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

-

Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Amine Addition: Add N-Benzhydrylamine (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding saturated NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure N-benzyl-hexadecanamide.

-

Characterization: Confirm the structure and purity of the synthesized macamide using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Biological Activity of Macamide Analogues

The primary biological activity of macamides that has been extensively studied is their inhibition of Fatty Acid Amide Hydrolase (FAAH). Additionally, their role in the activation of the Nrf2 signaling pathway has been identified as a key mechanism for their antioxidant effects.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, macamides can increase the levels of anandamide, leading to a range of potential therapeutic effects, including analgesia, anti-inflammatory, and neuroprotective actions.

Quantitative Data: FAAH Inhibition by Macamide Analogues

| Macamide Analogue | IC₅₀ (µM) | Reference |

| N-benzyl-oleamide | 7.9 | [4][5] |

| N-benzyl-linoleamide | 7.2 | [4][5] |

| N-benzyl-linolenamide | 8.5 | [4][5] |

| N-benzyl-stearamide | 43.7 | [4][5] |

| N-(3-methoxybenzyl)-9Z,12Z-octadecadienamide | 10-17 | [3] |

| Carbamate analogue of macamide | 0.153 | [3] |

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of macamide analogues against FAAH using a fluorogenic substrate.[6][7][8]

Materials:

-

Recombinant human FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

-

Test compounds (macamide analogues) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the FAAH enzyme and AAMCA substrate in the assay buffer to their final working concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound dilutions.

-

Enzyme Addition: Add the diluted FAAH enzyme to each well (except for the no-enzyme control wells).

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 10-60 minutes at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism by which cells combat oxidative stress.

Quantitative Data: Nrf2 Activation by Macamide Analogues

| Macamide Analogue | EC₅₀ (µM) for Nrf2 Activation | Reference |

| N-(1H-indol-5-yl)aryl-acrylamide derivative (Compound 11) | 0.361 ± 0.074 | [9] |

| N-(1H-indol-5-yl)aryl-acrylamide derivative (Compound 16) | 0.840 ± 0.12 | [9] |

Experimental Protocol: Nrf2 Luciferase Reporter Assay

This protocol describes a cell-based assay to quantify the activation of the Nrf2 signaling pathway using a luciferase reporter gene.[10][11][12]

Materials:

-

HEK-293 cells stably transfected with an Nrf2/ARE-luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (macamide analogues) dissolved in DMSO

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Nrf2 reporter cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to allow for Nrf2 activation and luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability to account for non-specific effects.

-

Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.

-

Plot the fold induction against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

Signaling Pathways

Macamides have been shown to modulate key signaling pathways involved in cellular stress responses and survival. The two primary pathways identified are the Keap1-Nrf2 pathway and the PI3K/AKT pathway.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of protective genes.

Caption: Keap1-Nrf2 signaling pathway activation by macamides.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Activation of this pathway can protect cells from apoptosis and promote cellular health. Some studies suggest that Maca extracts and their constituents, including macamides, can modulate this pathway.

Caption: PI3K/AKT signaling pathway and potential modulation by macamides.

Conclusion and Future Directions

The structural revision of this compound to macapyrrolin C has opened new avenues of research while simultaneously highlighting the significant therapeutic potential of another class of Maca constituents: the macamides. The existing body of research on macamide analogues and derivatives demonstrates their promising activity as FAAH inhibitors and Nrf2 activators. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further exploration of these compounds.

Future research should focus on:

-

Exploring the synthesis and biological activity of macapyrrolin C analogues: Despite the recent structural elucidation, there is a clear gap in the literature regarding the pharmacological potential of this revised core structure.

-

Expanding the library of macamide analogues: The synthesis and evaluation of a wider range of macamide derivatives will provide a more comprehensive understanding of their structure-activity relationships.

-

In vivo studies: While in vitro data is promising, further in vivo studies are necessary to validate the therapeutic efficacy and safety of macamides for various conditions, including pain, inflammation, and neurodegenerative diseases.

-

Elucidating detailed signaling mechanisms: A deeper understanding of the molecular targets and signaling cascades modulated by specific macamides will be crucial for their development as targeted therapeutics.

This technical guide serves as a foundation for the continued investigation of Maca's unique chemical constituents. The insights and methodologies presented herein are intended to empower researchers to further unravel the therapeutic potential of these fascinating natural products.

References

- 1. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Network-Based Drug Optimization toward the Treatment of Parkinson’s Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Whitepaper: In Silico Prediction of Macaridine Bioactivity

Executive Summary

Macaridine is an alkaloid constituent of Lepidium meyenii (Maca), a plant renowned for its traditional medicinal uses, including enhancing fertility and energy.[1][2] As interest in Maca's bioactive compounds grows, in silico computational methods offer a rapid and cost-effective approach to predict their bioactivities, mechanisms of action, and potential as therapeutic agents. This technical guide provides a comprehensive overview of the methodologies used for the in silico prediction of this compound's bioactivity, summarizing available data, and outlining a workflow for future research. A critical consideration addressed herein is the recent structural revision of the compound known as "this compound" to "macapyrrolin C," a pivotal update for all future computational studies.[3][4]

The Challenge: Structural Revision of this compound

A significant development in the study of Maca alkaloids is the structural re-evaluation of the compound historically identified as this compound. Based on density functional theory (DFT) calculations and comprehensive NMR data comparison, the structure was revised and renamed macapyrrolin C.[4] This finding is crucial, as any computational model or prediction is fundamentally dependent on the correct two-dimensional and three-dimensional structure of the ligand.

-

Previous Structure (this compound) : Classified as a dihydropyridine.[5]

-

Revised Structure (Macapyrrolin C) : Identified as a pyrrole (B145914) alkaloid.[3][4]

This guide will proceed with the understanding that future in silico work must be based on the validated macapyrrolin C structure. Existing literature referencing "this compound" should be interpreted with caution regarding the specific molecular structure used in any simulations.

In Silico Workflow for Bioactivity Prediction

A systematic computational workflow is essential for predicting the bioactivity of a natural product like this compound. This process typically involves target identification, interaction analysis through molecular docking and dynamics, and assessment of pharmacokinetic properties via ADMET prediction.

Target Identification: Fishing for this compound's Receptors

The initial step in understanding a compound's bioactivity is identifying its potential molecular targets. In silico target fishing methods predict these interactions based on the compound's structure.

Methodologies

-

Pharmacophore-Based Screening : This method uses the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a ligand requires to bind to a specific target. The pharmacophore model of a known active site is used to screen compound libraries to find molecules that fit the model.[1]

-

Ligand-Shape Similarity : This approach compares the 3D shape of the query compound (this compound) against a database of known active ligands. Compounds with similar shapes are predicted to bind to the same targets.[1]

-

Machine Learning Models : A variety of machine learning algorithms can be trained on large datasets of known drug-target interactions to predict novel interactions.[6][7][8]

An in silico study on Maca's secondary metabolites utilized a joint pharmacophore and ligand-shape-based approach to predict targets.[1] This analysis identified potential targets related to cardiovascular diseases, osteoporosis, and prostate cancer for various Maca compounds, providing a validated protocol for investigating this compound.[1]

Molecular Docking and Dynamics: Simulating the Interaction

Once potential targets are identified, molecular docking predicts the preferred orientation and binding affinity of the compound within the target's active site. While specific docking studies for the revised this compound structure are not yet published, research on other Maca constituents provides a strong procedural and contextual basis.

Experimental Protocol: Molecular Docking

-

Target Preparation : Obtain the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB). For instance, the structure of Angiotensin-Converting Enzyme (ACE) used in Maca studies was PDB ID: 1O86.[9][10] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation : Generate the 3D conformation of the ligand (this compound/macapyrrolin C) and optimize its geometry to the lowest energy state.

-

Docking Simulation : Use software like Molecular Operating Environment (MOE) or AutoDock to place the ligand into the defined active site of the target protein.[9][10] The program calculates the binding energy (docking score) for multiple possible binding poses.

-

Analysis : The pose with the lowest binding energy is considered the most probable binding mode. Interactions such as hydrogen bonds, and hydrophobic and ionic interactions are analyzed to understand the basis of the binding.[9]

-

Validation : To ensure the docking protocol is accurate, the co-crystallized ligand (if present) is removed from the active site and re-docked. A low root-mean-square deviation (RMSD) between the original and re-docked poses (e.g., < 2.0 Å) validates the protocol.[9][10]

Quantitative Data: Docking of Maca Constituents

Studies on Maca extracts have identified potential antihypertensive effects by targeting ACE and renin.[9][10] The docking scores (in kcal/mol), which represent binding affinity, for several compound classes from Maca are summarized below.

| Compound Class | Target Enzyme | Docking Score (S) Range (kcal/mol) | Reference Ligand | Reference Score (kcal/mol) | Citation |

| Glucotropaeolin, β-carbolines, etc. | ACE | -22.51 to -35.32 | Lisinopril | -36.64 | [3][9] |

| Macamides | Renin | -22.47 to -28.25 | N/A | N/A | [3][9] |

| β-carbolines | Renin | -13.50 to -20.06 | N/A | N/A | [9][10] |

Note: Lower (more negative) docking scores indicate stronger predicted binding affinity.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations can be performed to validate the stability of the ligand-protein complex over time (e.g., nanoseconds). These simulations confirm that the binding pose identified by docking is stable and does not quickly dissociate, adding confidence to the prediction.[9][10]

ADMET Prediction: Assessing Drug-Likeness

For a compound to be a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11][12] Computational tools can predict these properties early in the drug discovery process.[13][14]

Methodologies

ADMET prediction is typically performed using a combination of quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[11] Software platforms like ADMET Predictor™ or web servers like pkCSM and ADMETlab are commonly used.[12][13] These tools predict various physicochemical and pharmacokinetic parameters.

Key ADMET Parameters for Evaluation

Computational studies on Maca constituents have predicted that promising compounds possess proper pharmacokinetics and safe toxicological profiles.[9][10] A similar analysis for this compound would involve evaluating the parameters listed below.

| Parameter | Category | Significance in Drug Development |

| LogP / LogD | Absorption | Predicts lipophilicity, which influences membrane permeability. |

| Water Solubility | Absorption | Crucial for absorption from the gut and for formulation. |

| Caco-2 Permeability | Absorption | In silico model for predicting intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Determines if the compound can reach targets in the central nervous system. |

| CYP450 Inhibition/Substrate | Metabolism | Predicts potential for drug-drug interactions and metabolic stability. |

| hERG Inhibition | Toxicity | Assesses the risk of cardiotoxicity. |

| Ames Mutagenicity | Toxicity | Predicts the potential of a compound to be mutagenic. |

| Lipinski's Rule of Five | Drug-Likeness | A set of rules to evaluate if a compound has properties that would make it a likely orally active drug. |

Potential Signaling Pathways

While direct pathway analysis for this compound is limited, studies on other bioactive Maca compounds, particularly macamides, suggest potential mechanisms of action that could be explored for this compound.

-

Cannabinoid System : Macamides, due to their structural similarity to the endocannabinoid anandamide, are suggested to act through the cannabinoid receptor type 1 (CB1).[15]

-

NF-κB Pathway : Ethanolic extracts of Maca have shown interaction with proteins p65 and IκBα, which are key components of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[15]

-

PPARγ Modulation : Macamides may also interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in cellular metabolism.[15]

Conclusion and Future Directions

The in silico prediction of this compound's bioactivity is a promising field for identifying novel therapeutic applications. However, future research must be grounded on the recently revised chemical structure, macapyrrolin C. The methodologies outlined in this guide—from target fishing and molecular docking to ADMET prediction—provide a robust framework for investigation. While direct experimental data on this compound is scarce, studies on other Maca constituents strongly suggest potential antihypertensive, anti-inflammatory, and neuroprotective activities that warrant exploration. A systematic computational analysis of macapyrrolin C against a panel of targets implicated in these areas, followed by in vitro validation, represents a clear and logical path forward for drug discovery professionals.

References

- 1. In silico profiling for secondary metabolites from Lepidium meyenii (maca) by the pharmacophore and ligand-shape-based joint approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0039455) [hmdb.ca]

- 6. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lepidium meyenii (Maca) Roots: UPLC-HRMS, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting ADMET properties of medications with machine learning - American Chemical Society [acs.digitellinc.com]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Meta-model for ADMET Property Prediction Analysis | NIST [nist.gov]

- 15. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Macaridine Research: From Structural Elucidation to Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a novel benzylated derivative of 1,2-dihydro-N-hydroxypyridine from the Peruvian plant Lepidium meyenii (Maca), macaridine has been a subject of phytochemical interest.[1][2] However, recent advancements in analytical techniques have led to a pivotal revision of its structure, now correctly identified as macapyrrolin C, a pyrrole (B145914) alkaloid.[3][4] This critical update has profound implications for the interpretation of historical data and directs future research toward understanding the true biological significance of this compound. This technical guide provides a comprehensive literature review of this compound (now understood as macapyrrolin C), summarizing its structural journey, synthesis, and what is currently known about its biological activities and potential mechanisms of action, with a focus on presenting quantitative data and detailed experimental methodologies where available.

The Structural Revision of this compound to Macapyrrolin C

The compound initially named this compound was first isolated from the tubers of Lepidium meyenii.[1] Its structure was originally proposed as 3-benzyl-1,2-dihydro-N-hydroxypyridine-4-carbaldehyde.[5] This structure was elucidated based on 1D and 2D NMR spectroscopic analyses, including 1H-1H COSY, 1H-13C HMQC, 1H-13C HMBC, and 1H-1H NOESY experiments, as well as 1H-15N NMR HMBC correlations.[6]

However, in 2021, a significant revision to this structure was published.[3][4] Through a multidisciplinary approach that included conventional NMR and HRMS-based structure elucidation, alongside quantum mechanical calculation of NMR chemical shifts, the structure of the compound known as this compound was revised to be macapyrrolin C.[3][4] This pyrrole alkaloid structure is fundamentally different from the initially proposed dihydropyridine. This revision underscores the importance of utilizing advanced analytical methods for the unambiguous structural determination of natural products.

Table 1: Chemical and Physical Properties of the Originally Proposed this compound Structure

| Property | Value | Source |

| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | [7] |

| Molecular Formula | C13H13NO2 | [7] |

| Molecular Weight | 215.25 g/mol | [7] |

| InChIKey | PHSAQLJHWJOCBJ-UHFFFAOYSA-N | [7] |

| SMILES | C1C(=C(C=CN1O)C=O)CC2=CC=CC=C2 | [7] |

Synthesis and Quantification

While detailed synthetic pathways for the originally proposed this compound structure are not extensively reported, the focus has shifted to the synthesis of macapyrrolin C. A low-cost, simple, and scalable synthetic scheme for macapyrrolins A, C, and G has been reported, which will be crucial for future biological studies by providing a reliable source of the pure compound.[4]

A validated UPLC-TQD-MS/MS method has been developed for the quality control of alkaloid content in Maca-containing food and dietary supplements, including the quantification of macapyrrolin C.[8] This method is essential for standardizing Maca extracts and ensuring the consistency of future research.

Table 2: Quantification of Macapyrrolin C in Maca Raw Powders

| Sample | Macapyrrolin C Content (ppm, mg/kg) | Source |

| Maca Raw Powder (CP-4) | 50 - 75 | [8] |

| Maca Raw Powder (CP-5) | 50 - 75 | [8] |

| Maca Raw Powder (CP-8) | 50 - 75 | [8] |

Biological Activities and Therapeutic Potential

Research into the specific biological activities of macapyrrolin C is still in its early stages. Much of the existing literature on the bioactivity of Maca attributes its effects to other classes of compounds, such as macamides and glucosinolates.[9][10] However, some preliminary findings and the activities of related compounds provide a basis for future investigation.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory activity of multiple fractions and components of a maca ethanolic extract found that macapyrrolin A, a structurally related compound, exhibited significant inhibition of superoxide (B77818) anion and elastase in human neutrophils.[10] This suggests that macapyrrolins, as a class, may possess anti-inflammatory properties. Further studies are needed to specifically assess the anti-inflammatory potential of macapyrrolin C.

Neuroprotection

While direct evidence for the neuroprotective effects of macapyrrolin C is lacking, other compounds from Maca, particularly macamides, have demonstrated neuroprotective properties.[9] Given the structural similarity of macapyrrolins to other bioactive alkaloids, investigating the neuroprotective potential of macapyrrolin C is a promising area for future research.

Experimental Protocols

Structural Elucidation of this compound (Original and Revised)

The original structure of this compound was determined using a combination of 1D and 2D NMR techniques (COSY, HMQC, HMBC, NOESY) and 1H-15N HMBC correlations.[6] The structural revision to macapyrrolin C was achieved through a more advanced, multidisciplinary approach that included:

-

Conventional NMR and HRMS-based structure elucidation: High-resolution mass spectrometry and advanced NMR techniques provided more precise data on the molecular formula and connectivity.

-

Quantum mechanical calculation of NMR chemical shifts: Density functional theory (DFT) calculations were used to predict the NMR chemical shifts for the proposed structures, which were then compared with the experimental data to confirm the correct structure.[3][4]

Quantification of Macapyrrolin C in Maca Samples (UPLC-TQD-MS/MS)

A validated UPLC-TQD-MS/MS method was developed for the quantification of macapyrrolin C and other alkaloids in Maca.[8] The key steps in this protocol are:

-

Sample Preparation: Sonication-assisted extraction of Maca powder with a suitable solvent.

-

Chromatographic Separation: Separation of the alkaloids using a UPLC system with a C18 column.

-

Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Signaling Pathways: A Hypothesized Perspective

Direct research into the signaling pathways modulated by macapyrrolin C has not yet been reported. However, based on the known biological activities of Maca extracts and other constituent compounds, we can hypothesize potential pathways that may be influenced by macapyrrolin C. For instance, the anti-inflammatory effects of other Maca compounds are known to involve the modulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10] It is plausible that macapyrrolin C could also interact with these inflammatory signaling cascades.

Furthermore, polysaccharides from Maca have been shown to mitigate liver toxicity through the activation of NRF-2/GPX and AhR/STAT3 signaling pathways.[11] Whether macapyrrolin C contributes to this effect remains to be investigated.

Caption: A hypothesized signaling pathway for Macapyrrolin C.

Experimental Workflow for Future Research

To elucidate the biological activities and mechanisms of action of macapyrrolin C, a structured experimental workflow is proposed.

Caption: A proposed workflow for future Macapyrrolin C research.

Conclusion and Future Directions

The structural revision of this compound to macapyrrolin C represents a significant milestone in the study of Maca's chemical constituents. This finding clarifies previous ambiguities and provides a solid foundation for future research. While the current body of literature lacks specific quantitative data on the biological activities and signaling pathways of macapyrrolin C, the preliminary evidence from related compounds and Maca extracts suggests that it is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and neuroprotective effects.

Future research should focus on the following:

-

Large-scale synthesis of pure macapyrrolin C: To enable comprehensive biological testing.

-

In-depth in vitro and in vivo studies: To determine the specific biological activities, efficacy, and safety of macapyrrolin C.

-

Elucidation of the mechanism of action: To identify the molecular targets and signaling pathways modulated by macapyrrolin C.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

- 1. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethnobiology and Ethnopharmacology of Lepidium meyenii (Maca), a Plant from the Peruvian Highlands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H13NO2 | CID 636583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lepidium meyenii (Maca) polysaccharides mitigate liver toxicity of aflatoxin B1 through activation of NRF-2/GPX and AhR/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Identity of Macaridine: A Technical Guide to its Physicochemical Properties and Structural Revision

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macaridine, a compound historically cited as a characteristic alkaloid of the medicinal plant Lepidium meyenii (Maca), has recently undergone a significant structural re-evaluation. This technical guide provides an in-depth analysis of the physicochemical properties associated with both the originally proposed structure of this compound and its revised identity, now confirmed as macapyrrolin C. This document consolidates the available spectroscopic data, outlines general experimental protocols for the isolation of related alkaloids, and presents the current understanding of its chemical nature. The central focus is the critical structural revision, supported by spectroscopic evidence, which has profound implications for future research and development involving Maca-derived compounds.

Introduction

Lepidium meyenii, commonly known as Maca, is a Peruvian plant renowned for its traditional use in enhancing fertility and energy.[1][2] Its complex phytochemical profile includes a variety of secondary metabolites believed to be responsible for its biological activities.[3] Among these, this compound has been frequently mentioned as a unique constituent.[4] However, a pivotal 2021 study has demonstrated that the initially reported structure of this compound was incorrect.[3][5] Through rigorous spectroscopic and computational analysis, the compound previously identified as this compound was unequivocally shown to be macapyrrolin C.[3][5] This guide will address both molecular entities to provide a comprehensive and accurate scientific resource.

The Structural Revision of this compound

The diagram below illustrates the structural change from the initially proposed "this compound" to the correctly identified macapyrrolin C.

Physical and Chemical Properties

Due to the recent structural revision, experimentally determined physical data for macapyrrolin C is scarce. This section provides available data for both the historical and revised structures.

General Properties

| Property | Originally Proposed "this compound" | Macapyrrolin C (Revised Structure) |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol [7] | 215.25 g/mol |

| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde[7] | 5-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carbaldehyde |

| Appearance | Not reported | Brownish oil[4] |

Spectroscopic Data

The most definitive chemical data for macapyrrolin C comes from NMR and HRMS analyses.

Table 2: NMR Spectroscopic Data for Macapyrrolin C [4]

| Position | ¹H NMR (CDCl₃, 400 MHz) δH [ppm] (J [Hz]) | ¹³C NMR (CDCl₃, 100 MHz) δC [ppm] |

| -CHO | 9.53 (s) | 180.1 |

| 2 | - | 133.0 |

| 3 | 6.96 (d, 3.9) | 124.7 |

| 4 | 6.31 (d, 3.9) | 111.1 |

| 5 | - | 142.4 |

| 1' | 5.75 (s) | 48.8 |

| 2' | - | 138.1 |

| 3', 7' | 6.99 (overlapped) | 126.4 |

| 4', 6' | 7.28 (overlapped) | 129.0 |

| 5' | 7.25 (m) | 127.7 |

| 7 | 4.56 | 56.9 |

High-Resolution Mass Spectrometry (HRMS):

-

Macapyrrolin C: Positive HRESIMS m/z 216.1016 [M + H]⁺ (calculated for C₁₃H₁₄NO₂, 216.1025).[4]

Experimental Protocols

Specific isolation protocols for macapyrrolin C are not yet widely established. However, a general workflow for the extraction and isolation of alkaloids from Lepidium meyenii can be adapted.

General Workflow for Alkaloid Isolation from Lepidium meyenii

The following diagram outlines a typical experimental workflow for the extraction and isolation of alkaloids from Maca.

Methodology Details:

-

Extraction: Dried and powdered Lepidium meyenii hypocotyls are extracted with a suitable solvent such as methanol.[8] Accelerated Solvent Extraction (ASE) can also be employed for more efficient extraction.[7]

-

Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.

-

Chromatography: The fractions are then subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex, to further purify the compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using semi-preparative HPLC.[7]

-

Structure Elucidation: The pure compounds are then analyzed using spectroscopic methods like NMR and HRMS to determine their structures.[5][9]

Biological Activity and Signaling Pathways

The biological activity specifically attributed to macapyrrolin C is still an emerging area of research. Much of the existing literature on the bioactivity of Maca pertains to the whole extract or other classes of compounds like macamides and glucosinolates, which have been associated with effects on reproductive health, antioxidant activity, and neuroprotection.[10][11]

Pyrrole (B145914) alkaloids, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] The revised structure of macapyrrolin C, a pyrrole alkaloid, suggests that its biological activities may align with this class of compounds. Further investigation is required to elucidate the specific mechanisms of action and signaling pathways associated with macapyrrolin C.

The diagram below illustrates the general relationship between Maca's chemical constituents and its reported biological effects.

Conclusion

The identity of "this compound" has been a subject of ambiguity in the scientific literature. The definitive structural revision to macapyrrolin C represents a significant advancement in the understanding of the phytochemistry of Lepidium meyenii. This technical guide provides a consolidated resource on the known physicochemical properties, emphasizing the spectroscopic data that led to this re-evaluation. While quantitative data on many physical properties remain to be determined, and the specific biological activities of macapyrrolin C are yet to be fully explored, this document serves as a foundational reference for researchers. Future studies should focus on the targeted isolation and biological evaluation of macapyrrolin C to unlock its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaloids from Lepidium meyenii (Maca), structural revision of this compound and UPLC-MS/MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constituents of Lepidium meyenii 'maca' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ABC Herbalgram Website [herbalgram.org]

- 11. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharaohacademy.com [pharaohacademy.com]

The Evolving Pharmacology of Maca Alkaloids: A Technical Guide for Researchers

An In-depth Examination of Bioactive Nitrogenous Compounds in Lepidium meyenii

Introduction

Lepidium meyenii (Maca) is a Peruvian plant with a long history of traditional use for enhancing fertility and vitality.[1] Modern scientific inquiry has identified a diverse array of bioactive compounds, including a significant class of nitrogen-containing molecules—alkaloids—that are thought to contribute to its pharmacological effects.[1] This technical guide provides an in-depth review of the early-stage research on the pharmacology of Maca alkaloids, with a special focus on the historical context and recent re-evaluation of "Macaridine." The primary audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

The Case of this compound: A Structural Revision

Historically, this compound was listed as a unique alkaloid constituent of Maca.[2] However, recent and rigorous spectroscopic analysis, including NMR and high-resolution mass spectrometry, has led to a significant structural revision. The compound previously identified as this compound is now understood to be macapyrrolin C , a pyrrole (B145914) alkaloid.[3][4] This reclassification is a critical consideration for researchers in the field, as it redirects the focus of pharmacological inquiry. To date, there is a notable absence of dedicated pharmacological studies on either the originally proposed structure of this compound or the revised structure of macapyrrolin C.

Pharmacologically Active Alkaloids in Maca

While specific research on macapyrrolin C is pending, other alkaloid classes within Maca have been the subject of preliminary pharmacological investigation. These primarily include the macamides and imidazole (B134444) alkaloids (lepidilines) .

Macamides: Neuroprotection and Antioxidant Activity

Macamides are a unique class of N-benzylamides with long-chain fatty acids that are considered hallmark compounds of Maca.[5][6] Early-stage research has highlighted their potential neuroprotective and antioxidant properties.

One of the key mechanisms of action identified for macamides is the activation of the Nuclear Factor Erythroid 2-related factor (Nrf2) signaling pathway.[5][[“]] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Additionally, in models of corticosterone-induced neurotoxicity, macamides have been shown to potentially inhibit mitochondrial apoptosis and activate the Akt and CREB phosphorylation pathways, both of which are crucial for neuronal survival and plasticity.[8]

Imidazole Alkaloids (Lepidilines): Cytotoxic Potential

The imidazole alkaloids, specifically lepidilines A, B, C, and D, have been isolated from Maca and investigated for their cytotoxic effects against various cancer cell lines.[9][10] These studies provide preliminary evidence of the potential anti-cancer applications of these compounds.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early-stage pharmacological studies on Maca alkaloids.